Product packaging for Ferrozine mono-sodium salt hydrate(Cat. No.:CAS No. 1266615-85-3)

Ferrozine mono-sodium salt hydrate

Cat. No.: B6336384
CAS No.: 1266615-85-3
M. Wt: 510.5 g/mol
InChI Key: MBOKSYFCYXIJRZ-UHFFFAOYSA-M
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Description

Ferrozine mono-sodium salt hydrate is a high-purity, colorimetric reagent specifically designed for the sensitive and selective quantification of ferrous (Fe²⁺) iron in research applications . This yellow to yellow-green crystalline powder forms a stable, magenta-colored complex with Fe²⁺ ions, which exhibits a sharp absorption maximum at 562 nm, enabling highly accurate spectrophotometric detection . With a molar absorption coefficient (ε) of approximately 30,000 L·mol⁻¹·cm⁻¹, the assay is exceptionally sensitive for determining submicrogram levels of iron, making it invaluable across environmental, biochemical, and analytical sciences . The reagent's primary value lies in its application for iron speciation studies, allowing researchers to distinguish between Fe(II) and Fe(III) states in a single sample fraction . This is crucial for understanding redox processes in natural waters, sediments, and biological systems . Provided at ≥95% to ≥98% purity, our this compound offers reliable performance and is highly soluble in water, ensuring ease of use in various assay conditions . Key Applications • Environmental Research: Determination of Fe(II)/Fe(III) speciation across redox gradients in natural waters, sediment porewaters, and marine environments . • Clinical & Biochemical Analysis: Accurate measurement of serum iron levels and investigation of iron metabolism, ferrous ion uptake, and related enzyme kinetics . • Material & Food Science: Trace metal analysis and iron quantification in various matrices, including soil, plant, and food samples . Chemical & Physical Properties • CAS Number: 69898-45-9 (anhydrous basis); 1266615-85-3 (hydrate form) • Molecular Formula: C₂₀H₁₃N₄NaO₆S₂·xH₂O • Molecular Weight: 492.46 g/mol (anhydrous basis) • Appearance: Yellow to light yellow crystalline powder • Melting Point: ≥300 °C • Solubility: Soluble in water and DMSO Handling & Storage Store at room temperature in closed containers, protected from light and moisture . The product is stable for at least two years under these conditions . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N4NaO7S2 B6336384 Ferrozine mono-sodium salt hydrate CAS No. 1266615-85-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOKSYFCYXIJRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N4NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bright yellow powder with a pungent odor; [HACH LANGE MSDS]
Record name Ferrozine sodium salt
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CAS No.

69898-45-9, 63451-29-6
Record name Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1)
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Record name Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate)
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Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate
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Synthetic Pathways and Structural Modifications

Advanced Synthetic Strategies for Ferrozine (B1204870) Mono-sodium Salt Hydrate (B1144303)

The traditional synthesis of Ferrozine involves the sulfonation of its precursor, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT). The PDT core is typically synthesized through a condensation reaction. One established multi-step method involves the reaction of 2-cyanopyridine (B140075) with hydrazine (B178648) hydrate in ethanol, followed by a reaction in tetrahydrofuran. chemicalbook.com

Advanced synthetic methodologies have been explored to improve the efficiency, yield, and environmental footprint of the synthesis of the 1,2,4-triazine (B1199460) scaffold. These modern techniques often lead to shorter reaction times and milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions. tandfonline.comtandfonline.com For the synthesis of 1,2,4-triazines, microwave-assisted methods offer a significant reduction in reaction time, often from hours to minutes, along with improved yields. tandfonline.comtandfonline.com A solventless approach using microwave irradiation on solid supports like alumina, montmorillonite, or silica (B1680970) gel has been developed. tandfonline.comtandfonline.com This "dry media" technique avoids the hazards associated with high-pressure reactions in solvents and simplifies the work-up procedure, making it a clean, efficient, and economical technology. tandfonline.comtandfonline.com For instance, the reaction of hydrazides with phenacyl bromides under microwave irradiation has been shown to produce 1,2,4-triazines rapidly and in high yields. tandfonline.comtandfonline.com A one-pot, multi-component microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has also been reported, showcasing the efficiency of this method for creating complex triazine structures. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly alternative for the synthesis of heterocyclic compounds, including 1,2,4-triazines. nih.govbenthamdirect.comzenodo.orgijsssr.comtandfonline.com Ultrasonic irradiation can dramatically reduce reaction times and increase yields by enhancing mass transfer and accelerating reaction rates through acoustic cavitation. nih.govzenodo.orgijsssr.com This method is often carried out in aqueous media or under solvent-free conditions, further contributing to its green credentials. nih.gov For example, the synthesis of various heterocyclic compounds, including those with a triazine core, has been successfully achieved with high efficiency using ultrasound. benthamdirect.comtandfonline.com

Flow Chemistry: Continuous flow reactor technology offers a safe, scalable, and efficient platform for the synthesis of triazine derivatives. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This technology is particularly advantageous for handling hazardous or unstable intermediates. researchgate.net

Derivatization Approaches for Tailored Ferrozine Analogues

Derivatization of the Ferrozine scaffold is a key strategy to modulate its coordination behavior, spectroscopic properties, and solubility, thereby tailoring it for specific applications beyond iron sensing.

The core structure of Ferrozine, 3-(2-pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine, offers several positions for modification. The phenyl rings and the triazine ring itself can be functionalized with various substituent groups.

The synthesis of functionalized 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine derivatives allows for the introduction of a wide range of electronic and steric diversity. researchgate.net For example, the reaction of 3-amino-5,6-diphenyl-1,2,4-triazine with isocyanates and isothiocyanates can yield urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net Furthermore, fused heterocyclic systems can be constructed by reacting the triazine core with bifunctional reagents. mdpi.com For instance, new fused heterobicyclic nitrogen systems like 1,2,4-triazino[3,4-b] tandfonline.comnih.govbenthamdirect.comthiadiazinones have been synthesized from 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. mdpi.com

The synthesis of polydentate nitrogen ligands incorporating the 1,2,4-triazine moiety is another important area of derivatization. researchgate.netunam.mxacs.org These ligands, which can contain multiple triazine or pyridine (B92270) units, are designed to coordinate with a variety of metal ions, leading to the formation of mono- or bimetallic complexes with interesting properties and applications in catalysis. researchgate.netunam.mxacs.org

The coordination of different metal ions to Ferrozine and its analogues leads to complexes with distinct spectroscopic signatures. While Ferrozine is renowned for its highly specific and intense colorimetric reaction with Fe(II) ions, forming a magenta complex with a maximum absorbance at 562 nm, its derivatives can be designed to sense other metal ions. nih.gov For example, the coordination of Cu(II) with Ferrozine results in the formation of complexes with different stoichiometries and spectroscopic properties compared to the iron complex. nih.gov

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the effect of structural modifications on the electronic and geometric properties of triazine-based ligands and their metal complexes. nih.gov These computational methods can predict how changes in the ligand structure, such as the nature of the bridging group in bis(1,2,4-triazine) ligands, influence the stability and bonding characteristics of the resulting metal complexes. nih.gov For instance, theoretical studies on neptunyl complexes with bis(triazinyl) N-donor extractants have shown that tetradentate ligands form more stable complexes than tridentate ones. nih.gov

The introduction of substituents can also influence the photophysical properties of the resulting metal complexes. For example, the coordination of Re(I) to a 1,2,4-triazine ring has been shown to significantly accelerate its inverse electron demand Diels-Alder reaction, a finding with implications for bioorthogonal chemistry. rsc.orgrsc.org This effect is attributed to the depletion of electron density from the triazine ring upon coordination. rsc.org

The following table summarizes the spectroscopic properties of Ferrozine and some of its related complexes:

Compound/ComplexMetal IonWavelength (nm)Molar Absorptivity (M⁻¹cm⁻¹)
Ferrozine-Fe(II)Fe(II)56227,900
Ferene-S-Fe(II)Fe(II)59335,500
BP-Fe(II)Fe(II)53322,400
Nitroso-PSAP-Fe(II)Fe(II)75645,000

Data compiled from various sources. nih.gov

Green Chemistry Principles in Ferrozine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including Ferrozine and its derivatives, to minimize environmental impact and enhance sustainability.

The use of microwave-assisted and ultrasound-assisted synthesis, as discussed in section 2.1, are prime examples of green chemistry in action. nih.govnih.govresearchgate.netrsc.orgnih.govmdpi.com These methods often reduce or eliminate the need for volatile organic solvents, decrease energy consumption through shorter reaction times, and can lead to higher yields and purities, thereby reducing waste. nih.govresearchgate.netrsc.org For instance, a microwave-assisted, one-step, multi-component reaction for synthesizing pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat conditions exemplifies a high-yield, environmentally friendly approach with excellent atom economy. nih.gov Similarly, sonochemical methods for synthesizing 1,3,5-triazine (B166579) derivatives in water as a solvent have been shown to be significantly "greener" than conventional heating methods. nih.gov

The development of one-pot synthesis protocols also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the use of reagents and solvents, and simplifying purification procedures. nih.gov The synthesis of 1,3,5-triazine derivatives from amidine hydrochloride and alcohol in the presence of copper acetate (B1210297) monohydrate and sodium carbonate in a one-pot reaction is an example of a cost-effective and efficient method. google.com

Furthermore, research into the use of non-toxic, renewable starting materials and catalysts is an ongoing effort in the field. The goal is to develop synthetic pathways that are not only efficient and economical but also inherently safer and more environmentally benign.

Coordination Chemistry and Metal Ion Complexation

Fundamental Principles of Ferrozine (B1204870) Mono-sodium Salt Hydrate-Iron(II) Complexation

The interaction between Ferrozine and iron(II) ions is a classic example of ligand-metal complexation, resulting in a distinctively colored and stable coordination compound. The principles underlying this interaction are rooted in the specific structural and electronic properties of both the Ferrozine ligand and the iron ion.

Spectrophotometric titration studies have definitively established that Ferrozine forms a tris complex with ferrous iron. illinois.edu The reaction involves one Fe(II) ion coordinating with three molecules of the Ferrozine ligand. illinois.eduuci.edu This results in the formation of a stable, water-soluble magenta-colored complex species, formally represented as [Fe(Fz)₃]⁴⁻. nih.govmatarvattensektionen.se

The coordination geometry of the [Fe(Fz)₃]⁴⁻ complex is octahedral. illinois.edu In this arrangement, the central iron(II) ion is surrounded by the three bidentate Ferrozine ligands. Each Ferrozine molecule coordinates to the iron center through two nitrogen atoms, one from the pyridyl ring and one from the triazine ring, which together form the "ferroin group" responsible for chelation. illinois.edu This octahedral arrangement gives rise to specific optical isomers due to the nonsymmetrical nature of the Ferrozine ligand. illinois.edu

ParameterDescriptionReference
Complex [Fe(Fz)₃]⁴⁻ nih.govmatarvattensektionen.se
Stoichiometry 1:3 (Fe(II):Ferrozine) illinois.eduuci.edu
Coordination Geometry Octahedral illinois.edu
Appearance Magenta colored species illinois.edumedchemexpress.comnih.gov

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and the vibrant color of the Ferrozine-iron(II) complex. wpmucdn.comwikipedia.org LFT, an application of molecular orbital theory to transition metal complexes, describes how the interaction between the metal ion's d-orbitals and the ligand's orbitals affects their energy levels. wikipedia.orglibretexts.org

The iron(II) ion has a d⁶ electron configuration. libretexts.org In an octahedral ligand field, such as the one created by the three Ferrozine ligands, the five degenerate d-orbitals of the iron atom split into two sets of different energies: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy e_g set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The intense magenta color of the [Fe(Fz)₃]⁴⁻ complex is a key indicator of its electronic structure. This color arises from strong absorption of light in the visible spectrum, specifically with a maximum absorbance (λ_max) at 562 nm. nih.govmedchemexpress.comchemodex.com This absorption is attributed to a highly efficient electronic transition known as metal-to-ligand charge transfer (MLCT). nih.gov In this process, an electron is excited from the filled t₂g orbitals of the Fe(II) center to the empty π* (pi-antibonding) orbitals of the Ferrozine ligands. The high molar absorptivity of the complex, reported to be between 27,900 and 31,500 M⁻¹cm⁻¹, underscores the high probability of this MLCT transition. illinois.edunih.gov The strength of the Ferrozine ligand field leads to a large Δo, causing the d⁶ electrons of Fe(II) to pair up in the lower-energy t₂g orbitals, resulting in a low-spin complex.

Kinetics and Thermodynamics of Ferrozine-Metal Ion Interactions

The formation of metal-Ferrozine complexes is governed by specific kinetic and thermodynamic parameters that dictate the rate and stability of these interactions.

The thermodynamic stability of the Ferrozine-iron(II) complex is quantified by its formation constant (K_f), also known as the stability constant. The complex is exceptionally stable, which is reflected in its very large formation constant. illinois.edu This high stability is a consequence of the chelate effect, where the multidentate Ferrozine ligand forms a more stable complex than comparable monodentate ligands. uci.edu

Different studies have reported values for the logarithm of the formation constant (log K_f), which are in general agreement about the high stability of the complex.

Complexlog K_fReference
[Fe(II)(Ferrozine)₃]⁴⁻15.7 researchgate.net
[Fe(II)(Ferrozine)₃]⁴⁻~15 (from K_f = 10¹⁵) uci.edu

For comparison, the stability constants of Fe(II) with other ligands and of Ferrozine with other metal ions have been studied. The log K for the Fe(II)-EDTA complex is 14.3. researchgate.net This high thermodynamic stability is crucial for the use of Ferrozine in the quantitative determination of iron. illinois.edu

Specificity and Selectivity in Metal Ion Chelation by Ferrozine

Ferrozine is renowned for its high specificity and selectivity for the ferrous ion (Fe(II)), which is a critical characteristic for its widespread use as an analytical reagent for iron determination. illinois.edunih.gov

While many heavy metals can theoretically react with Ferrozine, their interference in iron determination is often minimal, especially when an excess of the Ferrozine reagent is used. illinois.edu Under typical analytical conditions (pH 4-9), Ferrozine's interaction with Fe(II) is predominant. illinois.edu Studies have shown that the accuracy of iron quantification using Ferrozine is generally unaffected by the presence of other divalent metal cations. nih.gov

However, a few metal ions have been identified as potential interferences as they can also form colored complexes with Ferrozine. These include divalent cobalt (Co²⁺) and monovalent copper (Cu⁺). illinois.edu It is also noted that ferric ions (Fe³⁺) can interfere with the measurement of ferrous ions under certain conditions. nih.gov Despite these potential interferences, Ferrozine's selectivity for Fe(II) is considered superior to many other chromogenic reagents. For instance, compared to other iron chelators, Ferrozine-based assays show high specificity. nih.gov

Metal IonInteraction with FerrozineReference
Fe(II) Forms a highly stable, intensely colored magenta complex. illinois.edunih.gov
Co(II) Forms a colored species, potential interferent. illinois.edu
Cu(I) Forms a colored species, potential interferent. illinois.edu
Other Divalent Cations Generally do not affect the accuracy of Fe(II) determination. nih.gov
Fe(III) Can interfere with Fe(II) quantification. nih.gov
Heavy Metals Can react, but interference is minimized with excess Ferrozine. illinois.edu

Investigation of Interfering Cations and Anions

Despite its high sensitivity and selectivity for ferrous iron, the accuracy of the ferrozine method can be compromised by the presence of other ions in the sample matrix. researchgate.net These interfering ions can lead to inaccurate measurements by either forming their own colored complexes with ferrozine, reacting with iron, or otherwise affecting the chemical environment of the assay.

A significant interference is from ferric ions (Fe³⁺). Research has shown that the presence of Fe³⁺ can affect absorbance measurements, causing them to increase linearly with incubation time, even when measurements are performed in the dark. researchgate.netnih.gov This suggests a previously unrecognized interference mechanism independent of the photosensitivity of the Fe²⁺-ferrozine complex. researchgate.net

Other metal ions are also known to interfere. Divalent cobalt (Co²⁺) and monovalent copper (Cu⁺) are notable for forming colored species with ferrozine under the typical test conditions. illinois.edu Studies have documented interferences from a range of cations and anions at various concentrations.

Table 1: Reported Interfering Ions in Ferrozine-Based Iron Determination

Interfering Ion Concentration at which Interference is Observed Source(s)
Mercury (II) (Hg²⁺) 2–50 ppm researchgate.netresearchgate.net
Cobalt (II) (Co²⁺) 2–50 ppm researchgate.netresearchgate.net
Chromium (III) (Cr³⁺) 2–50 ppm researchgate.netresearchgate.net
Copper (I) (Cu⁺) 2–50 ppm illinois.eduresearchgate.netresearchgate.net
Copper (II) (Cu²⁺) 2–50 ppm researchgate.netresearchgate.net
Nickel (II) (Ni²⁺) 2–50 ppm researchgate.netresearchgate.net
Manganese (II) (Mn²⁺) 500 ppm researchgate.netresearchgate.net
Cyanide (CN⁻) 2–50 ppm researchgate.netresearchgate.net
Nitrite (NO₂⁻) 2–50 ppm researchgate.netresearchgate.net
Oxalate (B1200264) (C₂O₄²⁻) 100 ppm researchgate.netresearchgate.net

The presence of gadolinium-based contrast agents (GBCAs), particularly linear GBCAs, has also been shown to cause negative interference in some serum iron determination methods using ferrozine. This is believed to occur through transmetallation, where the gadolinium ligand binds to the iron, making it unavailable to react with the ferrozine dye. nih.gov

Strategies for Enhancing Metal Ion Selectivity

To mitigate the effects of interfering ions and improve the accuracy of iron determination using ferrozine, several strategies can be employed. These methods focus on either preventing the interfering ions from reacting with ferrozine or ensuring all target iron is in the correct oxidation state.

Use of Masking Agents: A primary strategy is the use of masking agents, which are chemicals that form stable complexes with interfering ions, preventing them from reacting with ferrozine. nih.gov The selection of an appropriate masking agent is crucial, as it should not interfere with the complexation of Fe²⁺ by ferrozine. researchgate.netpsu.edu

For instance, in the spectrophotometric analysis of aluminum where iron is a significant interference, various masking agents have been studied. nih.gov Ascorbic acid has been identified as a highly effective masking agent for iron in such analyses. nih.gov Thioglycolic acid is another agent used to mask iron and other interferences. matarvattensektionen.seresearchgate.net It serves a dual purpose by also rapidly reducing Fe³⁺ to Fe²⁺ in acidic solutions, which is essential for determining total iron content. matarvattensektionen.se

Table 2: Masking Agents and Their Applications in Spectrophotometric Analysis

Masking Agent Target Interference Notes Source(s)
Ascorbic Acid Iron (Fe³⁺), Titanium (Ti⁴⁺) Acts as both a reducing agent for Fe³⁺ and a masking agent. nih.govresearchgate.net
Thioglycolic Acid Iron (Fe³⁺) Reduces Fe³⁺ to Fe²⁺ and can mask iron interference. matarvattensektionen.seresearchgate.net
Tiron Iron (Fe³⁺) Used for masking iron. nih.govresearchgate.net
Oxalic Acid Iron (Fe³⁺) Used for masking iron. nih.govresearchgate.net
N-(Dithiocarboxy)sarcosine (DTCS) Nickel (II) (Ni²⁺) Effective in combination with NTA for the selective determination of Fe(II). psu.edu

Reduction of Ferric Iron: For the determination of total iron, all ferric iron (Fe³⁺) in the sample must be reduced to ferrous iron (Fe²⁺) prior to the addition of ferrozine. researchgate.net This is typically achieved by adding a reducing agent to the sample. Hydroxylamine (B1172632) hydrochloride and ascorbic acid are commonly used reducing agents in ferrozine-based assays. illinois.edunih.gov Thioglycolic acid is also effective as it rapidly reduces Fe³⁺ in an acidic environment. matarvattensektionen.se The choice of reducing agent and reaction conditions can be critical; for example, some methods use a combination of hydroxylamine and ascorbate (B8700270) to ensure complete reduction. nih.gov

Control of pH: The complexation of Fe²⁺ with ferrozine is pH-dependent, occurring optimally in the range of 4 to 9. illinois.edumatarvattensektionen.se Maintaining the pH within this window is crucial for ensuring complete color development and for minimizing potential interferences from other ions whose complexation with ferrozine might be favored at different pH values. Ammonium (B1175870) acetate (B1210297) and sodium acetate are often used to buffer the solution to the appropriate pH. illinois.edulinear.es

By combining these strategies—the use of specific masking agents, the complete reduction of ferric iron, and strict pH control—the selectivity and accuracy of the ferrozine method for iron determination can be significantly enhanced, even in complex sample matrices.

Advanced Analytical Methodologies Utilizing Ferrozine Mono Sodium Salt Hydrate

Spectrophotometric Determination of Iron Speciation

The core application of Ferrozine (B1204870) lies in its reaction with ferrous iron to form a magenta-colored complex, [Fe(Fz)₃]⁴⁻, which has a strong absorbance maximum at 562 nm. uni-tuebingen.deillinois.edu This reaction is the foundation for the spectrophotometric determination of iron.

The accuracy and sensitivity of the Ferrozine assay depend on the careful control of several key parameters. The formation of the ferrous complex is complete and stable over a wide pH range, typically between 4 and 9. illinois.eduresearchgate.net An ammonium (B1175870) acetate (B1210297) buffer is often used to maintain an optimal pH, commonly around 5.5. illinois.edunih.gov

The molar absorptivity of the Fe(II)-Ferrozine complex is notably high, reported as 27,900 M⁻¹cm⁻¹, which contributes to the method's high sensitivity. illinois.eduresearchgate.netchegg.com The color development is rapid, often reaching completion within a minute, and the resulting complex is stable, allowing for reliable measurements. illinois.edu However, factors such as temperature and reaction time can be optimized to ensure complete complexation, especially in complex sample matrices. One optimization study recommended a reaction time of 135 minutes at 37°C for maximum color development in certain applications. researchgate.net While the method is robust, certain anions like oxalate (B1200264) and cyanide can cause interference at high concentrations. illinois.edu

ParameterOptimal Value/RangeReference
Wavelength (λmax)562 nm uni-tuebingen.deillinois.edu
pH Range4 - 9 illinois.eduresearchgate.net
Molar Absorptivity (ε)27,900 M⁻¹cm⁻¹ illinois.eduresearchgate.netchegg.com
Complex Stoichiometry3 molecules of Ferrozine to 1 Fe(II) ion illinois.edu
Typical BufferAmmonium Acetate illinois.eduatlas-medical.com

A significant advantage of the Ferrozine method is its adaptability for iron speciation—distinguishing between ferrous (Fe(II)) and ferric (Fe(III)) iron. Since Ferrozine only reacts with Fe(II), a direct measurement of a sample yields the concentration of ferrous iron. researchgate.net

To determine the total dissolved iron, a sequential procedure is employed. First, the native Fe(II) is quantified. Subsequently, a reducing agent is added to the sample to convert all the Fe(III) present into Fe(II). Common and effective reducing agents for this purpose include hydroxylamine (B1172632) hydrochloride and ascorbic acid. illinois.eduatlas-medical.comresearchgate.netlinear.es After the reduction step is complete, a second spectrophotometric measurement is taken. This second reading represents the total iron concentration (the sum of the initial Fe(II) and the now-reduced Fe(III)). The Fe(III) concentration can then be calculated by subtracting the initial Fe(II) concentration from the total iron concentration. uni-tuebingen.deresearchgate.net

One modified method for analyzing natural waters allows for the sequential determination of Fe(II) and Fe(III) in the same aliquot. researchgate.net The procedure involves:

Spectrophotometric analysis of the Fe(II)–Ferrozine complex to determine the initial Fe(II) concentration.

Addition of hydroxylamine to the same sample to reduce Fe(III).

A second analysis to measure the total iron. This approach has been successfully applied to determine the depth distribution of iron species in salt marsh pore waters and stratified marine basins. researchgate.net

The conventional Ferrozine assay using cuvettes has been successfully adapted for microplate formats, significantly increasing sample throughput. This is particularly valuable for applications in cellular biology and clinical chemistry, where large numbers of samples need to be analyzed efficiently. kamiyabiomedical.comresearchgate.net Assays performed in 96-well plates allow for the rapid processing of numerous samples and standards simultaneously, using much smaller sample and reagent volumes. researchgate.netnih.gov

These microplate assays can quantify iron in cultured cells in amounts ranging from 0.2 to 30 nanomoles. nih.gov To measure total intracellular iron, which is often complexed with proteins, a digestion step is required to release the iron. This is typically achieved by treating cell lysates with an acidic potassium permanganate (B83412) solution before the addition of Ferrozine. researchgate.netnih.gov Automated systems, such as those using the Beckman Model 560 DSA, have been developed to handle the entire analytical procedure, achieving analysis rates as high as 120 samples per hour for serum iron. oup.comoup.com This automation minimizes human error, improves reproducibility, and accelerates research and diagnostic workflows. opentrons.com

Hyphenated Techniques for Iron Analysis

To further enhance selectivity and automation, Ferrozine-based complexation has been coupled with various instrumental systems. These hyphenated techniques combine the specific color-forming reaction of Ferrozine with the separation or automated fluid-handling capabilities of other systems.

While both Ferrozine-based spectrophotometry and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for iron analysis, their direct hyphenation with an intermediate liquid chromatography (LC) step is not a commonly reported methodology. Instead, these techniques are often used in a complementary fashion.

ICP-MS is an elemental analysis technique renowned for its exceptionally high sensitivity, capable of detecting iron at parts-per-trillion levels. researchgate.net It is frequently used to validate the total iron concentrations determined by other methods, including colorimetric assays. nih.govtandfonline.com

For iron speciation, LC-ICP-MS is a powerful tool, but it typically relies on separating different iron species (e.g., Fe(II), Fe(III), or iron bound to different organic ligands) via chromatography before they enter the ICP-MS for elemental detection. The use of Ferrozine as a pre- or post-column derivatization agent specifically for LC-ICP-MS is not well-documented in standard literature. The primary application of Ferrozine remains in spectrophotometric and flow-injection systems, whereas ICP-MS serves as a highly sensitive, albeit more complex and expensive, alternative for total elemental quantification. researchgate.net

Flow Injection Analysis (FIA) is a highly efficient automated technique that has been successfully coupled with Ferrozine for the rapid determination of iron. nih.govlibretexts.org In a Ferrozine-based FIA system, a small volume of the sample is injected into a continuously flowing carrier stream. This stream merges with a reagent stream containing Ferrozine and, if total iron is being measured, a reducing agent. nih.gov The reaction occurs in a coil as the mixture travels towards a flow-through spectrophotometric detector, which measures the absorbance of the magenta complex at 562 nm. nih.govresearchgate.net

This hyphenated technique offers significant advantages, including high sample throughput, excellent reproducibility, and reduced reagent consumption. FIA systems using Ferrozine have been developed for both normal (nFIA) and reversed (rFIA) modes. nih.gov These methods are sensitive, with detection limits reported in the low µg/mL range, and rapid, with sampling rates that can reach up to 90 samples per hour. nih.gov The high degree of automation makes FIA-Ferrozine systems ideal for routine analysis of large batches of samples, such as in environmental monitoring of water or quality control in industrial processes. nih.govmdpi.com

ParameterNormal FIA (nFIA)Reversed FIA (rFIA)Reference
Linear Range (µg/mL)0.5 - 60.1 - 5 nih.gov
Detection Limit (µg/mL)0.0120.010 nih.gov
Reproducibility (RSD %)0.30.28 nih.gov
Sample Throughput (samples/hour)9050 nih.gov

Calibration and Validation of Ferrozine-Based Analytical Methods

The reliability and accuracy of any analytical method hinge on its meticulous calibration and validation. For Ferrozine-based assays, this involves a systematic evaluation of its performance characteristics, including the establishment of calibration curves, determination of sensitivity limits, and assessment of its reproducibility across different laboratory settings.

A cornerstone of quantitative analysis is the creation of a calibration curve, which plots the analytical signal (in this case, absorbance) against the known concentrations of a series of standards. For Ferrozine-based methods, a visually linear plot of absorbance versus concentration is expected, with a high coefficient of determination (R² > 0.99) indicating a strong linear relationship. matarvattensektionen.se

The linearity of the Ferrozine method for iron determination has been demonstrated across various concentration ranges, depending on the specific protocol and sample matrix. For instance, in clinical chemistry applications for serum or plasma, the method often exhibits linearity up to 1000 µg/dL. atlas-medical.com In the analysis of wine, a linear range of 0.10 to 6.00 mg/L has been reported. researchgate.net Furthermore, when analyzing iron oxide nanoparticles, a linear range of 1 to 14 ppm has been established. chemrxiv.orgamazonaws.com It is standard practice that samples with concentrations exceeding the upper limit of the linear range should be diluted and re-assayed to ensure accurate quantification. atlas-medical.com

Table 1: Reported Linearity Ranges for Ferrozine-Based Iron Assays

Application/Matrix Reported Linearity Range
Clinical Serum/Plasma Up to 1000 µg/dL
Wine Analysis 0.10 - 6.00 mg/L
Iron Oxide Nanoparticles 1 - 14 ppm
General Water Analysis 0.05 - 10 µg/L

The sensitivity of an analytical method is defined by its detection and quantification limits. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For the Ferrozine method, these limits are influenced by factors such as the path length of the cuvette used in the spectrophotometer and the specific reagent formulation. In a laboratory setting for the analysis of dissolved iron species in coastal waters, a detection limit of 1.9 nM was determined for an autonomous wet chemical analyzer based on lab-on-chip technology. frontiersin.orgcarleton.ca For clinical applications, a detection limit of 1.85 µg/dL has been reported. atlas-medical.com Another source cites a detection limit of 2.69 µg/dL. The ASTM standard test method for iron in trace quantities using the Ferrozine method states a determination range starting from 0.05 µg/L. kelid1.ir In the context of wine analysis, a method utilizing Ferrozine and ethylenediaminetetraacetic acid reported a limit of detection of 0.02 mg/L and a limit of quantification of 0.06 mg/L. researchgate.net

Table 2: Reported Detection and Quantification Limits for Ferrozine-Based Iron Assays

Application/Matrix Limit of Detection (LOD) Limit of Quantification (LOQ)
Coastal Waters (in situ analyzer) 1.9 nM Not Reported
Clinical Serum/Plasma 1.85 µg/dL Not Reported
Clinical Serum/Plasma 2.69 µg/dL Not Reported
Wine Analysis 0.02 mg/L 0.06 mg/L
Trace Quantities in Water 0.05 µg/L Not Reported

Interlaboratory comparison studies, also known as round-robin or proficiency testing, are crucial for assessing the reproducibility and transferability of an analytical method. astm.org These studies involve multiple laboratories analyzing the same samples to determine the level of agreement in their results. Method harmonization, a related concept, aims to reduce variability between different analytical methods used to measure the same analyte, thereby improving the comparability of data.

While the Ferrozine method is widely used, specific, large-scale interlaboratory comparison studies focusing solely on Ferrozine mono-sodium salt hydrate (B1144303) for iron analysis are not extensively documented in publicly available literature. However, comparative studies that include the Ferrozine method provide valuable insights. For instance, a study comparing four different analytical methods for the measurement of Fe(II) in coastal seawater highlighted that different methods can yield varying results, suggesting that inter-dataset differences in measured Fe(II) oxidation rates may be attributable to the analytical method used. frontiersin.org

Another study on the determination of iron and total iron-binding capacity on a specific clinical chemistry analyzer using the Ferrozine method reported inter- and intra-batch coefficients of variation of 3.4% and 3.0% for iron, respectively, indicating good reproducibility within a single laboratory setting. researchgate.net

The importance of method harmonization is underscored by studies on related analytes like serum ferritin, where significant inter-method variability has been observed among different commercial measuring systems. nih.gov Such findings highlight the need for standardized reference materials and collaborative efforts to ensure that results from different laboratories are comparable and can be used to establish common decision thresholds. For the Ferrozine method, this would involve the development of standardized protocols and participation in proficiency testing schemes to ensure the reliability and consistency of iron measurements across various applications and laboratories. linear.es

Environmental Biogeochemistry and Iron Cycling Research

Aquatic Iron Speciation in Natural Waters (e.g., fresh, marine, estuarine, pore waters)

The speciation of iron, particularly the ratio of its two primary oxidation states, ferrous (Fe(II)) and ferric (Fe(III)), is a fundamental control on its bioavailability and reactivity in aquatic environments. Ferrozine-based spectrophotometric methods are widely employed to determine the concentrations of dissolved Fe(II) and, following a reduction step, total dissolved iron (DFe) in freshwater, marine, and estuarine systems, as well as in sediment pore waters.

The transient nature of Fe(II) in oxic waters necessitates analytical techniques capable of in situ measurements to avoid artifacts associated with sample collection and handling. frontiersin.org To this end, autonomous wet chemical analyzers, often based on lab-on-chip technology, have been developed for the in situ determination of dissolved iron species. frontiersin.org These systems utilize a spectrophotometric approach where a buffered Ferrozine (B1204870) solution is mixed with the sample water to quantify Fe(II). frontiersin.org For the determination of total dissolved iron, a reducing agent, such as ascorbic acid, is introduced to the sample stream to convert Fe(III) to Fe(II) prior to the addition of Ferrozine. frontiersin.org

These in situ analyzers are designed for deployment in a wide range of aquatic environments and can be programmed to measure both Fe(II) and total dissolved Fe. frontiersin.orgaquaticsensors.com The development of such instrumentation has significantly advanced the understanding of iron cycling in dynamic systems like rivers, coastal areas, and hydrothermal vents. aquaticsensors.com A notable feature of these systems is their ability to perform high-quality measurements with onboard calibration standards, ensuring long-term accuracy. aquaticsensors.com

ParameterIn Situ Analyzer Performance
Analyte Dissolved Fe(II) and Total Dissolved Fe
Method Ferrozine-based colorimetry
Detection Limit 1.9 nM Fe
Concentration Range Low nM to several µM
Precision (Fe(II) standards) 2.7% standard deviation (n=214)
Precision (Fe(III) standards) 1.9% standard deviation (n=217)

This table summarizes the performance characteristics of an in situ microfluidic lab-on-chip analyzer for the determination of dissolved iron species in natural waters. frontiersin.org

Natural organic matter (NOM) is a complex mixture of organic compounds present in all natural waters and can interfere with the determination of iron concentrations by complexing with iron ions. researchgate.net However, studies have shown that the Ferrozine method can be robust in the presence of high concentrations of dissolved NOM. researchgate.net A modified Ferrozine method for the sequential determination of Fe(II) and Fe(III) demonstrated that significant artifacts from NOM are not created. researchgate.net This is a crucial finding as it validates the use of Ferrozine in organic-rich environments such as salt marsh pore waters. researchgate.net The complexation of iron with organic ligands is a key factor in increasing its solubility and mobility in aquatic environments. researchgate.netnih.gov

Stratified water bodies, such as some lakes and marine basins, exhibit distinct vertical gradients in chemical and physical properties, including dissolved oxygen. These gradients lead to significant spatiotemporal variability in iron speciation. In such systems, Ferrozine-based methods have been instrumental in measuring the depth distribution of Fe(II) and Fe(III). researchgate.net For example, in a stratified marine basin, the Ferrozine method was used to reveal the vertical profiles of dissolved iron species, providing insights into the biogeochemical processes that control iron cycling in these environments. researchgate.net The transition from oxic surface waters to anoxic bottom waters in stratified systems often leads to an accumulation of dissolved Fe(II) in the anoxic zone, a feature that can be accurately quantified using Ferrozine. ucowr.orgwikipedia.org

Iron Dynamics in Sediment Porewaters and Geochemical Interfaces

Traditional methods for measuring porewater chemistry often rely on one-dimensional profiles, which may not capture the spatial heterogeneity of biogeochemical processes. To address this, novel planar optical sensors and integrated analyzers have been developed to measure high-resolution, two-dimensional distributions of dissolved Fe(II) in marine and lake sediments. researchgate.netacs.org These sensors often utilize Ferrozine as the Fe(II) indicator, which is either covalently immobilized onto a transparent membrane or incorporated into a gel matrix. researchgate.netacs.org

When these sensors are deployed in sediments, the dissolved Fe(II) diffuses into the sensor and reacts with the Ferrozine to form the characteristic violet-red complex. researchgate.netacs.org The intensity of the color, which is proportional to the Fe(II) concentration, is then captured by imaging techniques, such as a flatbed scanner, to produce a two-dimensional map of Fe(II) distribution. researchgate.netacs.org These techniques have revealed significant heterogeneity in Fe(II) concentrations, often associated with biogenic structures like burrows.

FeaturePlanar Optical Sensor for 2D Fe(II) Imaging
Indicator Ferrozine (covalently immobilized)
Matrix Transparent poly(vinyl alcohol) membrane
Detection Principle Absorbance of the Ferrozine-Fe(II) complex at 562 nm
Concentration Range 0–200 µM (linear relationship)
Lower Detection Limit 4.5 µM
Response Time 10–30 minutes at room temperature

This table details the characteristics of a novel planar optical sensor developed for measuring two-dimensional Fe(II) distributions in marine sediments. researchgate.net

Anoxic environments, such as the deeper layers of stratified water bodies and sediments, are critical zones for iron cycling. In the absence of oxygen, ferric iron (Fe(III)) can serve as a terminal electron acceptor for microbial respiration, leading to the production of dissolved Fe(II). wikipedia.orgmicrobiologynotes.org Ferrozine-based methods are essential for quantifying the rates and spatial distribution of this process. By accurately measuring Fe(II) concentrations, researchers can gain insights into the microbial and abiotic reactions that drive the iron cycle in these environments. microbiologynotes.orgresearchgate.net The interaction of the iron cycle with other biogeochemical cycles, such as those of sulfur and nitrogen, is also a key area of research where Ferrozine plays an important analytical role. wikipedia.org For instance, in sulfidic environments, the reaction between Fe(II) and sulfide to form iron sulfides can be studied by monitoring the disappearance of dissolved Fe(II) with Ferrozine. mdpi.com

Biochemical and Biological Applications

Quantification of Iron in Biological Fluids and Tissues

Ferrozine (B1204870) is widely employed for the quantitative determination of iron in human serum or heparinized plasma. atlas-medical.com The assay is crucial in clinical diagnostics to investigate conditions such as iron-deficiency anemia, hemochromatosis, and hepatitis. atlas-medical.com

The standard procedure involves several key steps:

Release of Iron: Iron is dissociated from its transport protein, transferrin, in a weakly acidic medium. atlas-medical.commedichem-me.com

Reduction: A reducing agent, such as ascorbic acid, is added to reduce the released ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. atlas-medical.comnih.gov

Complex Formation: Ferrozine is introduced, which selectively chelates the ferrous ions to form the colored complex. atlas-medical.com

Spectrophotometric Measurement: The absorbance of the magenta complex is measured at or near 562 nm. nih.govlinear.es The concentration is then calculated by comparing the absorbance to that of a known standard. linear.es

This method is noted for its simplicity, speed, and precision. nih.gov However, certain factors can interfere with the accuracy of the results. Hemolysis is a significant concern, as red blood cells contain a high concentration of iron, which, if released, would falsely elevate the measured serum levels. atlas-medical.comlinear.es To mitigate interference from other metal ions like copper, specific agents such as thiosemicarbazide (B42300) can be added, which form a stable, colorless complex with copper at low pH without affecting the Ferrozine-iron reaction. nih.gov

Table 1: Performance Characteristics of a Typical Ferrozine-Based Serum Iron Assay

ParameterValueReference
Measuring Range1.85 to 1000 µg/dL atlas-medical.com
Intra-assay Precision (CV%)0.69% - 0.86% atlas-medical.com
Inter-assay Precision (CV%)0.81% - 1.18% atlas-medical.com
Correlation with other methods (r)0.987 atlas-medical.com

A Ferrozine-based colorimetric assay provides a sensitive, reliable, and cost-effective method for quantifying total intracellular iron in cultured cells. nih.govresearchgate.net This application is vital for studying cellular iron metabolism, transport, and accumulation under various physiological and pathological conditions. nih.govresearchgate.net The assay is capable of measuring iron amounts in the range of 0.2 to 30 nanomoles (nmol). nih.govresearchgate.net

A critical step in this method is the release of iron from intracellular proteins, such as ferritin, where it is stored. researchgate.net This is typically achieved by treating the cell lysates with a strong acidic solution, often containing potassium permanganate (B83412) (KMnO₄), and heating the mixture. nih.govresearchgate.net This digestion makes the protein-bound iron accessible to Ferrozine. nih.gov Research has shown that both ferrous and ferric iron are detected equally well with this method, and the accuracy is not affected by the presence of other divalent cations like manganese, magnesium, nickel, or zinc. nih.govresearchgate.net The results obtained from the Ferrozine assay for cellular iron content have been shown to be comparable to those determined by atomic absorption spectroscopy, a more complex and expensive technique. nih.govresearchgate.net

Table 2: Example of Iron Measurement in Cultured Astrocytes using Ferrozine Assay

ConditionIron Content (nmol/mg protein)Reference
Basal (untreated cells)~10.2 researchgate.net
After incubation with ferric ammonium (B1175870) citrateConcentration-dependent increase nih.govresearchgate.net

Ferrozine in Enzymatic and Metabolic Studies

The ability of Ferrozine to specifically chelate ferrous iron makes it a valuable tool in studying enzymatic reactions and metabolic pathways where iron is a key component or cofactor.

Many enzymes, including heme-iron proteins and iron-sulfur proteins, require iron for their catalytic activity. nih.gov Ferrozine-based assays can be used to determine the iron content of these enzymes. A modified method involves digesting the enzyme with methanesulfonic acid to release the protein-bound iron, which can then be quantified using Ferrozine. nih.gov This technique provides an alternative to more hazardous wet ashing procedures. nih.gov Furthermore, Ferrozine is used to monitor the concentration of ferrous iron (Fe²⁺) directly within the reaction medium during enzyme assays, allowing researchers to study the kinetics and mechanisms of iron-dependent enzymes. biomol.com

Iron homeostasis is the tightly regulated process of maintaining an adequate supply of iron while preventing its toxic accumulation. nih.gov Dysregulation of iron levels can lead to oxidative stress, as excess iron catalyzes the formation of highly reactive oxygen species. researchgate.net Ferrozine assays are instrumental in studies investigating the link between iron status and oxidative stress. By providing an accurate measure of iron in various biological samples, researchers can correlate iron levels with biomarkers of oxidative stress, such as malondialdehyde (MDA) and protein carbonyls. nih.gov For instance, studies have shown a positive correlation between serum ferritin (an iron-storage protein, the levels of which can be assessed in the context of total body iron status measured by methods like Ferrozine) and MDA, an indicator of lipid peroxidation. nih.gov These investigations are crucial for understanding the pathophysiology of diseases associated with iron overload and oxidative damage. nih.govnih.gov

Applications in Bioluminescence Assays

Ferrozine has been utilized in the context of bioluminescence assays. biomol.com Bioluminescence systems, such as those involving firefly luciferase, are highly sensitive and widely used in high-throughput screening. frontiersin.org However, these enzymatic reactions can be influenced by various factors, including the presence of metal ions. Iron ions can interfere with the light-producing reaction. frontiersin.org As a chelator, Ferrozine can be used to control the concentration of ferrous iron in the assay medium, thereby improving the accuracy and reliability of bioluminescence-based measurements where iron interference is a concern. biomol.com

Advanced Materials and Sensor Development for Iron Detection

Immobilization of Ferrozine (B1204870) for Optical Sensor Platforms

To create robust, reusable, and field-deployable optical sensors, the Ferrozine reagent must be transitioned from a solution-phase assay to a solid-state platform. Immobilization confines the reagent to a surface, preventing leaching while allowing interaction with the sample. This approach forms the basis of optical sensor films and membranes that change color in proportion to the iron concentration.

Covalent attachment provides a stable and durable linkage between the Ferrozine molecule and a polymer support, preventing delamination and ensuring sensor longevity. nih.govmdpi.com While direct studies detailing the covalent immobilization of Ferrozine on poly(vinyl alcohol) (PVA) are not prevalent, established chemical strategies for binding biomolecules to polymer surfaces are applicable. mdpi.com These methods typically involve activating the polymer surface or using a cross-linking agent to form a stable bond with the target molecule. mdpi.com

Several methods could be adapted for this purpose:

Surface Activation and Cross-Linking: Inert polymer surfaces can be chemically activated to introduce reactive functional groups. For instance, PVA membranes can be cross-linked using agents like glutaraldehyde. researchgate.net This process could be used to create reactive sites that then form covalent bonds with the amine-like nitrogen atoms present in Ferrozine's triazine ring.

Epoxy-Activated Supports: Commercial supports and membranes are available with reactive epoxy groups on their surface. nih.gov This strategy involves an initial adsorption of the molecule onto the support, followed by an intermolecular covalent reaction between the molecule and the epoxy rings. nih.gov

Radiation-Induced Graft Immobilization (RIGI): This technique uses an electron beam to activate both the polymer membrane and the dissolved Ferrozine, causing them to immediately react and form covalent bonds. nih.gov This method is advantageous as it is fast and does not require additional chemical reagents. nih.gov

The goal of these approaches is to create a solid-phase sensor where the Ferrozine is permanently fixed, allowing for continuous or repeated measurements of Fe(II) in a sample.

Planar optical sensors are a class of devices where the sensing chemistry is confined to a thin film on a flat substrate, such as glass or flexible polymer. The design principle involves interrogating this film with a light source and measuring the change in its optical properties (e.g., absorbance or reflectance) as it interacts with the target analyte.

The fabrication of a Ferrozine-based planar sensor would involve:

Substrate Preparation: Starting with a suitable transparent planar substrate.

Deposition of Sensing Layer: Applying a thin film containing the immobilized Ferrozine indicator. This layer must be porous enough to allow sample analytes to diffuse in and interact with the Ferrozine, but robust enough to prevent the indicator from leaching out. The immobilization techniques described previously, such as entrapment within a polymer matrix or covalent grafting, would be central to this step.

Optical Configuration: The sensor is integrated into a system with a light source, typically an LED with a peak wavelength around 562-575 nm to match the absorbance maximum of the Fe(II)-Ferrozine complex, and a photodetector to measure the light transmitted or reflected through the sensing film. frontiersin.org

When the sensor is exposed to a sample containing ferrous iron, the Fe(II) ions diffuse into the film and react with the immobilized Ferrozine. This reaction forms the distinct magenta-colored tris-ferrozine-iron(II) complex, causing the film to become less transparent at the measurement wavelength. The change in light intensity reaching the detector is proportional to the concentration of Fe(II) in the sample.

Hydrogels and sol-gel matrices are highly porous, three-dimensional networks that are excellent for entrapping chemical indicators like Ferrozine. These materials act as a solid-state solvent, allowing free diffusion of ions while providing a stable host for the sensing molecule.

Ferrozine has been successfully incorporated into sol-gel matrices for the purpose of preconcentrating and detecting Fe(II). The properties of Ferrozine make it particularly suitable for the sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors (like tetraethoxysilane) to form a glassy silica (B1680970) network. Key favorable characteristics include:

Thermal Stability: Ferrozine's high melting point (over 300 °C) allows it to withstand the thermal conditions of the sol-gel preparation process.

Stable Complex Formation: It forms a stable 1:3 magenta-colored chelate with Fe(II) over a wide pH range (4-9).

Selectivity: The molecule does not bind with Fe(III), ensuring specific detection of the ferrous state.

Researchers have prepared Ferrozine-doped sol-gel beads as a renewable surface for flow injection analysis systems. By varying the sol-gel composition, the properties of the sensing matrix can be tuned.

Table 1: Composition of Experimental Ferrozine-Doped Sol-Gel Resins The table below outlines different formulations for sol-gel matrices examined for Ferrozine entrapment. The 'R' value represents the molar ratio of water to the silicon alkoxide precursor, a key parameter influencing the final structure of the gel.

Lab-on-Chip and Microfluidic Systems for Automated Analysis

The integration of the Ferrozine assay into lab-on-chip (LOC) and microfluidic systems represents a significant leap in analytical chemistry, enabling the development of portable, automated analyzers for rapid, on-site measurements. These systems miniaturize and automate all the steps of a traditional chemical assay—including sample handling, reagent mixing, reaction, and detection—into a single, compact device.

Researchers have developed an autonomous wet chemical analyzer based on lab-on-chip technology specifically for the in-situ determination of dissolved iron species in aquatic environments. frontiersin.orgsoton.ac.uknerc.ac.uk This system is designed for field deployments to monitor both Fe(II) and labile Fe(III) concentrations in waters where iron can be a limiting micronutrient. frontiersin.orgresearchgate.net

The analyzer's operation is based on a spectrophotometric method using Ferrozine. frontiersin.orgsoton.ac.uk For Fe(II) analysis, a buffered Ferrozine solution is mixed with the water sample. frontiersin.org To measure total dissolved iron (labile Fe), a reducing agent, ascorbic acid, is added to the Ferrozine mixture to convert Fe(III) to Fe(II) prior to complexation. frontiersin.orgresearchgate.net The key innovation lies in its microfluidic design, where diffusive mixing, color development of the Fe(II)-Ferrozine complex, and spectrophotometric detection occur within the chip. frontiersin.orgnerc.ac.uk To accommodate a wide range of iron concentrations, from low nanomolar to several micromolar, the chip incorporates three optical absorbance cells of different path lengths (e.g., 2.5 mm, 34.6 mm, and 91.6 mm). frontiersin.org

A nine-day in-situ deployment in Kiel Fjord demonstrated the analyzer's robust mechanical performance and high precision. frontiersin.orgsoton.ac.ukoceanbestpractices.org However, the results also revealed a limitation: the measured concentrations of total dissolved iron were consistently lower than those obtained by traditional lab-based ICP-MS, with recoveries ranging from 16% to 75%. frontiersin.orgoceanbestpractices.org This suggests that without a sample acidification step, the analyzer does not measure a significant fraction of the natural dissolved iron species, a key finding for future improvements. oceanbestpractices.org

Table 2: Performance Characteristics of an Autonomous Ferrozine-Based Lab-on-Chip Iron Analyzer The table summarizes key performance metrics reported from the in-situ deployment of the microfluidic analyzer. frontiersin.orgsoton.ac.ukoceanbestpractices.org

The miniaturization of the Ferrozine-based assay into a lab-on-chip format is a critical step for enabling effective field deployments. researchgate.net Traditional laboratory methods for iron analysis require discrete water samples to be collected, preserved, and transported for later analysis, a process that is not only labor-intensive but also prone to contamination and unable to capture the rapid temporal and spatial changes of reactive species like Fe(II). soton.ac.uk

The lab-on-chip analyzer is a primary example of this miniaturization, packaging a complex chemical assay into a device suitable for deployment in dynamic environments like coastal waters. frontiersin.orgnerc.ac.uk The benefits of this miniaturized approach are manifold:

Autonomous Operation: The system can operate unattended for extended periods, collecting high-frequency data that reveals short-term environmental processes. frontiersin.org

In Situ Analysis: By performing the analysis directly in the environment, it minimizes errors associated with sample handling and storage and allows for the accurate measurement of transient chemical species. soton.ac.ukresearchgate.net

Reduced Reagent Consumption: Microfluidic systems use microliter volumes of reagents, making long-term deployments more feasible and reducing chemical waste.

Such miniaturized Ferrozine-based assays are vital tools for advancing the understanding of the biogeochemical cycling of iron, providing data at a resolution that is impossible to achieve with conventional methods. frontiersin.org

Performance Evaluation of Ferrozine-Based Sensors

The efficacy of sensors utilizing Ferrozine mono-sodium salt hydrate (B1144303) for iron detection is determined by a rigorous evaluation of their performance characteristics. This includes assessing how they respond to the target analyte, their long-term stability when the reagent is immobilized, and their reliability in chemically complex real-world samples.

Response Characteristics and Reversibility Studies

The performance of Ferrozine-based sensors is fundamentally characterized by their response to ferrous iron (Fe(II)). When Fe(II) is present, Ferrozine rapidly forms a stable, magenta-colored tris-Ferrozine-iron(II) complex, which exhibits a strong absorbance maximum at 562 nm. This distinct color change is the basis for colorimetric and spectrophotometric detection methods.

Research into these sensors reveals a range of response times and detection capabilities. For instance, sensors with Ferrozine immobilized in a hydrophilic membrane have shown response times that vary with the concentration of Fe(II), typically ranging from 10 to 30 minutes at room temperature. These sensors can exhibit an excellent linear relationship between absorbance and Fe(II) concentration in ranges such as 0–200 μM, with lower detection limits reported at 4.5 μM. More advanced systems, pairing Ferrozine with upconverting luminescent nanomaterials, have achieved even lower limits of detection (LOD), down to 1.43 μM. researchgate.net These ratiometric systems function by measuring the quenching of the nanomaterial's fluorescence by the Ferrozine-Fe(II) complex. nih.gov

The reversibility of the Ferrozine-Fe(II) reaction is a critical factor for sensor design, determining whether a sensor is suitable for single-use or continuous monitoring. Some sensor designs are intentionally irreversible, providing a stable, cumulative reading of iron exposure. In contrast, other sensor compositions have been developed to be fully reversible, allowing for dynamic monitoring of iron concentrations. One such reversible sensor demonstrated a response time (τ90) of approximately 2 minutes under batch conditions, with a relative standard deviation of just 0.4% over multiple cycles, indicating high reproducibility.

Table 1: Response Characteristics of Various Ferrozine-Based Sensor Systems

Sensor Type Analyte Linear Range Limit of Detection (LOD) Response Time Reversibility
Immobilized Membrane Sensor Fe(II) 0–200 μM 4.5 μM 10–30 min Irreversible
Upconverting Nanoparticle (UCNP) System (NaYF₄:Yb³⁺,Er³⁺) Fe(II) Not specified 1.43 μM Not specified Not specified
Upconverting Nanoparticle (UCNP) System (Gd₂O₂S:Yb³⁺,Er³⁺) Fe(II) Not specified 2.74 μM Not specified Not specified

Stability and Longevity of Immobilized Ferrozine Reagents

For applications requiring long-term, autonomous monitoring, the stability of the immobilized Ferrozine reagent is paramount. The degradation of the reagent can lead to signal drift and a loss of calibration, compromising the reliability of the data.

A key demonstration of the long-term stability of Ferrozine-based systems is the in-situ deployment of a microfluidic lab-on-a-chip analyzer in coastal waters. mdpi.com This autonomous system, designed for measuring dissolved iron species, was tested for nine consecutive days in the Kiel Fjord, Germany. mdpi.com During this deployment, the analyzer performed repeated measurements using onboard Fe(II) and Fe(III) standards. The results showed excellent stability with no significant drift over the entire nine-day period. The precision for the 50 nM Fe(II) standard was 2.7% over 214 measurements, and for the 100 nM Fe(III) standard, it was 1.9% over 217 measurements. frontiersin.org This high level of precision during an extended field deployment underscores the robustness and longevity of the Ferrozine reagent when integrated into a well-designed microfluidic system. frontiersin.org

However, the stability can be influenced by the immobilization method and operating conditions. Some studies have noted that sensor membranes applied in a non-equilibrium steady state can yield higher relative standard deviations, suggesting that ensuring complete reaction and equilibration is crucial for stable and reproducible measurements. frontiersin.org

Table 2: Stability of Ferrozine-Based Lab-on-Chip Analyzer During 9-Day In-Situ Deployment

Standard Mean Concentration Number of Measurements (n) Precision (RSD %) Observation
Fe(II) Standard 50 nM 214 2.7% No significant drift observed

Evaluation of Matrix Effects and Interferences in Complex Samples

The chemical complexity of environmental and biological samples can pose a significant challenge to sensor accuracy. Matrix effects occur when other substances in the sample either interfere with the reaction between Ferrozine and Fe(II) or have their own optical properties that mask the signal.

One of the primary potential interferences in iron analysis is the presence of ferric iron (Fe(III)). While Ferrozine is highly selective for Fe(II), some studies note that Fe(III) can cause interference, potentially through unintentional reduction by the Ferrozine reagent itself, especially over longer incubation periods. nih.gov This highlights the importance of controlling assay conditions. To measure total dissolved iron, samples are often pre-treated with a reducing agent, such as ascorbic acid or hydroxylamine (B1172632), to convert all Fe(III) to Fe(II) before the addition of Ferrozine. mdpi.comresearchgate.net

The performance of Ferrozine-based sensors has been evaluated in highly complex matrices like seawater. In one study of a sensor deployed in seawater, no significant interferences were observed from other major components or trace metal ions commonly found in this environment. frontiersin.org Similarly, a modified Ferrozine method used for analyzing salt marsh pore waters and stratified marine basins showed that high concentrations of dissolved natural organic matter did not create significant artifacts. researchgate.net

However, factors such as pH, temperature, and light exposure can influence the formation and stability of the Fe(II)-Ferrozine complex. nih.gov The complex forms completely in aqueous solutions between pH 4 and 9. researchgate.net Therefore, robust sensor systems often incorporate a buffered Ferrozine solution to maintain an optimal pH and ensure accurate and reproducible measurements regardless of the sample's initial pH. mdpi.com

Table 3: Potential Interferences and Mitigating Factors for Ferrozine-Based Assays

Interferent/Factor Potential Effect Mitigation Strategy
Ferric Iron (Fe(III)) Can be slowly reduced by Ferrozine, causing falsely elevated Fe(II) readings. Control incubation time; use a strong reducing agent (e.g., ascorbic acid) for total iron measurement.
Other Metal Ions (in seawater) Potential for competing reactions. Studies show no significant interference from major trace metals in seawater for specific sensors.
Natural Organic Matter (NOM) Potential for complexing with iron or optical interference. Studies show no significant artifacts in the presence of high NOM concentrations.
pH The Fe(II)-Ferrozine complex formation is pH-dependent (optimal range 4-9). Use of a buffered reagent solution to control the pH of the reaction.

Spectroscopic and Mechanistic Investigations of Ferrozine Complexation

UV-Visible Spectroscopy of Ferrozine-Iron(II) Complexes

Elucidation of Absorption Maxima and Molar Absorptivity

The reaction between Ferrozine (B1204870) and ferrous ions (Fe(II)) in an aqueous solution yields a water-soluble, stable magenta-colored complex, scientifically identified as tris(ferrozine)iron(II). illinois.eduuni-tuebingen.deuk.com This distinct coloration is due to strong light absorption in the visible spectrum, which is a key characteristic for its use in the spectrophotometric analysis of iron. The complex consistently displays a single, sharp absorption maximum (λmax) at a wavelength of 562 nm. illinois.eduuni-tuebingen.deresearchgate.net This specific wavelength is pivotal for analytical methods as it offers the highest sensitivity for detecting and quantifying iron(II). illinois.eduuk.com

The intensity of this absorption is quantified by its molar absorptivity (ε), a constant that indicates how strongly the complex absorbs light at a specific wavelength. The tris(ferrozine)iron(II) complex is noted for its remarkably high molar absorptivity, making it exceptionally suitable for trace iron determination. illinois.edu The most frequently cited value for its molar absorptivity at 562 nm is 27,900 L mol⁻¹ cm⁻¹. illinois.edumdpi.comchegg.com Other studies have reported similar values, such as 28,600 mM⁻¹ cm⁻¹ and 30,000 M⁻¹cm⁻¹, highlighting the compound's potent light-absorbing capability. nih.govdigitellinc.comoup.com This high molar absorptivity ensures that even minute concentrations of iron can generate a significant and measurable absorbance, resulting in low detection limits. illinois.edu Spectrophotometric titration has confirmed that Ferrozine forms the anticipated tris complex with ferrous iron, with a 3:1 ligand-to-metal ion ratio. illinois.eduuk.com

ParameterValue
Absorption Maximum (λmax) 562 nm illinois.eduuni-tuebingen.deresearchgate.net
Molar Absorptivity (ε) 27,900 L mol⁻¹ cm⁻¹ illinois.edumdpi.comchegg.comasm.org
Molar Absorptivity (ε) 28,600 L mol⁻¹ cm⁻¹ nih.govoup.com
Molar Absorptivity (ε) 30,000 L mol⁻¹ cm⁻¹ digitellinc.com

Analysis of pH Dependence on Complex Formation and Spectral Characteristics

The formation and stability of the Ferrozine-iron(II) complex's spectral properties are highly dependent on the pH of the solution. The complex forms effectively and maintains a stable absorbance across a wide pH range, generally cited as being between pH 4 and 9. illinois.eduuk.comresearchgate.net Within this optimal range, the Ferrozine ligand efficiently binds with ferrous ions to create the stable 3:1 complex. uni-tuebingen.dematarvattensektionen.se

Outside of this pH range, the complex's formation and spectral characteristics can be compromised. At a pH below 4, protonation of the Ferrozine ligand can compete with the complexation of iron(II) ions, resulting in incomplete formation of the complex and consequently, a lower absorbance reading. researchgate.netnih.gov Conversely, at pH levels above 9 or 10, iron(II) hydroxide (B78521) may precipitate, which reduces the concentration of available iron(II) in the solution and also leads to a diminished absorbance. researchgate.net Therefore, for accurate and repeatable analytical results, it is crucial to maintain the pH within the 4 to 9 range. Within this working range, the absorbance of the formed complex is independent of pH. illinois.eduresearchgate.net

Advanced Spectroscopic Techniques for Structural Characterization

While UV-Visible spectroscopy is a primary tool for quantifying the Ferrozine-iron(II) complex, other advanced spectroscopic methods offer deeper insights into its structure and the interactions between the ligand and the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structural details and dynamic processes of transition-metal complexes in solution. muni.cz While ¹H NMR spectra of the free Ferrozine ligand can be readily obtained, the complexation with the paramagnetic Fe(II) ion leads to significant broadening and shifting of the NMR signals. researchgate.netresearchgate.net This effect, while complicating straightforward spectral interpretation, confirms the direct interaction and close proximity between the ligand and the paramagnetic iron center. nih.govunh.edu Studies on similar metal-ligand systems, such as with diamagnetic Zn(II), show significant downfield shifts of the ligand's proton signals upon complexation, which is indicative of the coordination of the triazine ring's nitrogen atoms to the metal. nih.gov

Mass Spectrometry for Identification of Complex Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective "soft" ionization technique for characterizing organometallic and coordination complexes, as it can transfer ions from solution to the gas phase with minimal fragmentation. uvic.caresearchgate.net For the Ferrozine-iron(II) system, ESI-MS can directly confirm the stoichiometry of the complex in solution. uvic.ca The resulting mass spectrum would prominently feature an ion corresponding to the [Fe(Ferrozine)₃]⁴⁻ species, providing unequivocal evidence of the 3:1 ligand-to-metal ratio. matarvattensektionen.senih.gov High-resolution mass spectrometry can further validate the assignment by comparing the experimental isotopic distribution pattern with the theoretical pattern for an ion containing one iron atom. nih.govnih.gov This technique is also capable of identifying other species in solution, such as intermediate complexes or products from side reactions, and can be used to study potential redox reactions of the chelated iron under different conditions. nih.govnih.gov

Mechanistic Studies of Ferrozine Reactivity

The reaction between Ferrozine and an iron(II) ion is a rapid complexation process. acs.org The mechanism involves the stepwise coordination of three bidentate Ferrozine ligands to a single ferrous ion. illinois.edu As a bidentate ligand, Ferrozine binds to the iron atom via two nitrogen atoms, a configuration known as the "ferroin group". illinois.edu This binding forms a stable chelate ring structure.

The high stability of the resulting tris(ferrozine)iron(II) complex is attributed to the chelate effect, where the multidentate ligand forms a thermodynamically more stable complex compared to the coordination of multiple monodentate ligands. researchgate.netbanglajol.info The kinetics of the complex formation can be influenced by the concentration of the Ferrozine chelator, with the reaction taking up to 20 minutes to complete when near stoichiometric ratios are used. nih.gov The rapid color development under conditions of excess Ferrozine is a significant advantage for its analytical applications. illinois.eduuk.com

Pathways of Ferrozine Interaction with Iron(II)

Ferrozine, with the chemical name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate (B1144303), is a highly effective chelating agent for ferrous iron (Fe(II)). sigmaaldrich.com Its interaction with Fe(II) is characterized by the rapid formation of a stable, intensely colored complex, which is a cornerstone of its use in the spectrophotometric quantification of iron. illinois.educhemodex.com

The primary pathway involves the reaction of three molecules of Ferrozine with one ion of Fe(II) to form a water-soluble, magenta-colored tris-complex, [Fe(Fz)₃]⁴⁻. illinois.eduuci.edu This complex exhibits a strong absorbance maximum at a wavelength of 562 nm, which allows for the sensitive colorimetric determination of iron concentrations. chemodex.comamazonaws.com Spectrophotometric titration has confirmed the 3:1 stoichiometry of the Ferrozine to iron(II) complex. illinois.edu

Fe²⁺ + 3 Fz²⁻ → [Fe(Fz)₃]⁴⁻ uci.edu

The reaction kinetics are dependent on pH, with the unprotonated form of Ferrozine being the reactive species. osti.gov The pKa of Ferrozine has been determined to be approximately 3.13–3.27 through kinetic interpretation and potentiometric titration. osti.gov

In more complex systems, such as those containing amino acids, the interaction pathway can be more intricate. Research has shown that in the presence of an amino acid, the initial addition of Fe(II) can lead to the transient formation of a ternary blue complex, which has a maximum absorbance around 630-635 nm. nih.govresearchgate.net This blue complex is less stable and can decompose through two distinct pathways:

A non-oxidative pathway where the amino acid component dissociates, leading to the formation of the more stable purple [Fe(Fz)₃]⁴⁻ complex (λₘₐₓ = 562 nm). nih.govresearchgate.net

An oxidative pathway that results in the formation of ferric iron (Fe(III)) and colorless products. nih.govresearchgate.net

The conversion of the blue complex to the purple complex is characterized by an isosbestic point, which is a specific wavelength where the total absorbance of the solution does not change as the reaction proceeds. nih.govresearchgate.net

Table 1: Spectroscopic Properties of Ferrozine-Iron Complexes

Complex Maximum Absorbance (λₘₐₓ) Molar Extinction Coefficient (ε) at λₘₐₓ Color
Tris-Ferrozine-Iron(II) [Fe(Fz)₃]⁴⁻ 562 nm nih.govresearchgate.net ~27,900 M⁻¹cm⁻¹ illinois.eduresearchgate.net Magenta/Purple illinois.edunih.gov

Investigation of Redox Chemistry within the Ferrozine-Iron System

The redox chemistry of the Ferrozine-iron system is crucial for its application in differentiating between iron oxidation states. The standard [Fe(Fz)₃]⁴⁻ complex formed with ferrous iron is notably resistant to oxidation. nih.gov For instance, studies have shown that the addition of hydrogen peroxide (H₂O₂) does not affect the pre-formed purple [Fe(Fz)₃]⁴⁻ complex. nih.gov This stability is fundamental to the ferrozine assay's ability to selectively measure Fe(II) in the presence of potential oxidants.

However, the redox dynamics are different for the transient ternary complexes. The blue amino acid-Fe(II)-Ferrozine complex, in contrast to the stable purple complex, is susceptible to oxidation. nih.gov The presence of H₂O₂ can rapidly oxidize this blue complex, leading to its decomposition into colorless products and Fe(III). nih.gov This oxidative pathway competes with the non-oxidative conversion to the purple complex, and the dominant pathway can be influenced by experimental conditions such as the relative concentrations of the amino acid and Ferrozine. nih.govresearchgate.net

The inherent difference in the redox stability of Ferrozine's complexes with Fe(II) and its lack of strong complexation with Fe(III) is exploited in analytical methods to determine iron speciation (Fe(II) vs. Fe(III)) in various samples. researchgate.net A common strategy involves two separate measurements on a single sample. First, the native Fe(II) concentration is determined by adding Ferrozine and measuring the absorbance of the resulting [Fe(Fz)₃]⁴⁻ complex. Subsequently, a reducing agent, such as hydroxylamine (B1172632) or ascorbic acid, is added to a separate aliquot of the sample to reduce all present Fe(III) to Fe(II). amazonaws.comlinear.esnih.gov The total iron concentration is then measured using Ferrozine, and the Fe(III) concentration is calculated by subtracting the initial Fe(II) concentration from the total iron concentration. researchgate.net

Electrochemical studies, such as cyclic voltammetry, have also been employed to investigate the redox behavior of iron in biological systems like the iron-storage protein ferritin, with Ferrozine serving as a colorimetric indicator for the Fe(II) produced during electrochemical reduction. nih.gov These investigations help to correlate the thermodynamic redox potentials with the biological function of iron complexes.

Table 2: Reactivity of Ferrozine-Iron Complexes with an Oxidizing Agent

Complex Reactivity with Hydrogen Peroxide (H₂O₂) Outcome
Tris-Ferrozine-Iron(II) [Fe(Fz)₃]⁴⁻ Stable, no effect observed. nih.gov The purple complex remains intact. nih.gov

Computational and Theoretical Modeling of Ferrozine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a robust quantum mechanical method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a foundational understanding of the Ferrozine-metal ion complex.

A fundamental application of DFT in the study of Ferrozine (B1204870) systems is the prediction of the three-dimensional arrangement of atoms in the Ferrozine-metal ion complex and its thermodynamic stability. Through geometry optimization calculations, the most energetically favorable structure of the complex can be determined. For the well-known tris(ferrozine)iron(II) complex, [Fe(Fz)₃]⁴⁻, DFT calculations can predict crucial parameters such as bond lengths, bond angles, and dihedral angles.

These calculations typically reveal an octahedral coordination geometry around the central Fe(II) ion, with the three bidentate Ferrozine ligands wrapping around the metal center. The stability of such complexes can be quantified by calculating the binding energy, which represents the energy released upon the formation of the complex from its constituent metal ion and ligands. A more negative binding energy indicates a more stable complex. DFT can also be employed to compare the relative stabilities of Ferrozine complexes with different metal ions or to study the effect of substituting functional groups on the Ferrozine ligand.

Table 1: Predicted Geometric Parameters and Stability for a Hypothetical [Fe(Fz)₃]⁴⁻ Complex using DFT

ParameterPredicted Value
Fe-N Bond Length (average)2.15 Å
N-Fe-N Bite Angle (average)81.5°
Ligand-Ligand N-Fe-N Angle (average)90.0°
Binding Energy-250 kcal/mol

Note: The values presented in this table are hypothetical and representative of typical DFT results for similar Fe(II) complexes. Actual values would be dependent on the specific DFT functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. For the intensely colored [Fe(Fz)₃]⁴⁻ complex, TD-DFT can elucidate the nature of the electronic transitions responsible for its characteristic magenta hue.

The calculations can identify the specific molecular orbitals involved in the transitions. The prominent absorption band observed experimentally around 562 nm is typically assigned to a metal-to-ligand charge transfer (MLCT) transition. nih.govsite.com In this process, an electron is excited from a d-orbital localized on the Fe(II) center to a π* anti-bonding orbital of the Ferrozine ligand's triazine ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), a measure of the transition's intensity. Weaker d-d transitions, which involve the excitation of an electron between the d-orbitals of the iron center, are also predicted by TD-DFT, though they are often obscured by the more intense MLCT bands. nih.gov

Table 2: Predicted Electronic Transitions for a Hypothetical [Fe(Fz)₃]⁴⁻ Complex using TD-DFT

Transition TypePredicted λmax (nm)Oscillator Strength (f)
MLCT (d → π)5580.85
d-d7500.01
Intra-ligand (π → π)3100.60

Note: The values presented in this table are hypothetical and representative of typical TD-DFT results for similar Fe(II) complexes.

Molecular Dynamics Simulations of Ferrozine in Solution

While DFT provides a static picture of the Ferrozine complex, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. This allows for the investigation of how the solvent environment influences the behavior of Ferrozine and its metal complexes.

The formation of the Ferrozine-metal ion complex in solution is a dynamic process influenced by the surrounding solvent molecules. MD simulations can model the desolvation of the metal ion and the Ferrozine ligand, a crucial step that must occur before they can interact. The simulations can reveal the energetic barriers associated with removing the hydration shells of the reactants. rsc.orgnih.gov

MD simulations provide a detailed picture of the intermolecular interactions between Ferrozine and the surrounding solvent molecules. In an aqueous environment, the simulation can reveal the structure and dynamics of the hydration shell around the Ferrozine molecule and its metal complex. wikipedia.orgrsc.org

Table 3: Representative Data from a Hypothetical MD Simulation of Ferrozine in Water

PropertyDescriptionPredicted Value
Radial Distribution Function (g(r)) Peak for Sulfonate-Oxygen(water)Position of the first hydration shell around the sulfonate group.3.5 Å
Coordination Number of Water around Sulfonate GroupAverage number of water molecules in the first hydration shell.6
Residence Time of Water in First Hydration ShellAverage time a water molecule spends in the first hydration shell.10 ps

Note: The values presented in this table are hypothetical and based on general principles of molecular dynamics simulations of solvated ions and molecules.

Future Research Directions and Emerging Applications

The foundational role of Ferrozine (B1204870) mono-sodium salt hydrate (B1144303) as a highly specific and sensitive chromogenic reagent for ferrous iron has paved the way for innovative research and development. While its primary application remains in the quantification of Fe(II), its unique chemical properties are being explored for a variety of advanced applications. This section outlines the future research directions and emerging applications of Ferrozine, from the development of novel sensing platforms to its potential use in catalysis and material science.

Q & A

Q. What is the principle behind using ferrozine mono-sodium salt hydrate in Fe²⁺ quantification?

Ferrozine binds stoichiometrically to Fe²⁺ ions, forming a stable magenta-colored complex with maximum absorbance at 562 nm. This reaction is pH-dependent and requires acidic conditions (e.g., 1 M HCl or acetate buffer) to stabilize Fe²⁺ and prevent oxidation. The assay quantifies Fe²⁺ by comparing sample absorbance to a standard curve (e.g., Fe(NH₄)₂(SO₄)₂·6H₂O) .

Q. What is the standard protocol for Fe²⁺ detection using ferrozine?

Sample preparation : Acidify samples (e.g., 1 M HCl final concentration) to stabilize Fe²⁺ .

Reagent addition : Add ferrozine (0.1–0.2% w/v) and ammonium acetate buffer (50% w/v) to enhance complex stability .

Incubation : Vortex and incubate 20–30 min at ambient temperature to ensure complete chelation .

Measurement : Read absorbance at 562 nm using a spectrophotometer or microplate reader .

Q. How should ferrozine solutions be prepared for reproducibility?

  • Dissolve ferrozine in deionized water or methanol (0.1% w/v) for stock solutions.
  • Filter-sterilize (0.22 µm) to avoid particulate interference.
  • Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can the ferrozine assay be adapted for high-throughput screening (HTS)?

  • Use 96- or 384-well microplates with robotic liquid handlers to dispense reagents (e.g., 4 µL compound + 16 µL ferrozine in 80 µL reactions) .
  • Optimize iron and ferrozine concentrations (e.g., 5 µM Fe²⁺ and 25 µM ferrozine) to avoid signal saturation .
  • Normalize absorbance to blank controls (ferrozine-only) and validate with DPPH antioxidant assays for cross-method consistency .

Q. How do competing ions (e.g., Cu²⁺, Zn²⁺) interfere with Fe²⁺-ferrozine complex formation?

  • Chelators like EDTA (1–5 mM) can mask interference from transition metals by preferentially binding them .
  • Validate specificity using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) .

Q. What are the challenges in quantifying Fe²⁺ in complex biological matrices (e.g., biofilms, plant extracts)?

  • Matrix effects : Proteins or polyphenols may bind Fe²⁺. Pre-treat samples with 70% ethanol or trichloroacetic acid to precipitate interferents .
  • Oxidation control : Include reducing agents (e.g., ascorbic acid) in extraction buffers to prevent Fe²⁺ → Fe³⁺ conversion .

Q. How to resolve discrepancies in Fe²⁺ quantification between ferrozine assays and other methods?

  • Time-dependent oxidation : Shorter incubation times (20 min vs. 30 min) may underestimate Fe²⁺ in oxygen-rich environments .
  • Solvent polarity : Ethanol dilution (e.g., 70%) enhances solubility but may alter reaction kinetics compared to aqueous buffers .

Q. Can ferrozine be used to assess metal chelation capacity in antioxidant studies?

Yes. Mix samples with FeCl₂ (2 mM) and ferrozine (5 mM), then calculate chelation capacity as: MCC (%)=[1AbssampleAbscontrol]×100\text{MCC (\%)} = \left[1 - \frac{\text{Abs}_{\text{sample}}}{\text{Abs}_{\text{control}}}\right] \times 100

where the control contains no chelators (e.g., plant extracts or synthetic antioxidants) .

Q. How does pH affect ferrozine assay sensitivity?

  • Optimal pH: 4.0–6.5 (acetate buffer). At pH < 3, ferrozine may precipitate; at pH > 7, Fe²⁺ oxidizes rapidly .
  • Adjust pH post-sample acidification using ammonium acetate or NaOH .

Q. How to validate ferrozine-based Fe²⁺ data against alternative methods?

  • Cross-validate with ICP-MS for total iron or Mössbauer spectroscopy for speciation .
  • Compare ferrozine results with bathophenanthroline disulfonate (BPS) assays, which have similar selectivity but higher molar absorptivity .

Methodological Notes

  • Critical controls : Include Fe²⁺-free blanks and EDTA-spiked samples to confirm assay specificity .
  • Detection limit : \sim1 µM Fe²⁺ in optimized protocols .
  • Error sources : Inconsistent vortexing, temperature fluctuations, or photobleaching of the ferrozine complex .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.